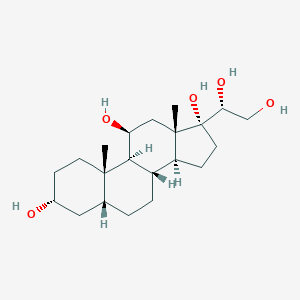

(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, stability, and spectroscopic properties .Scientific Research Applications

Clinical Diagnosis and Anti-Doping Control

20beta-Dihydrocortisone is used in the determination of free cortisol and its metabolites in human urine . This is particularly useful in clinical diagnosis and anti-doping control. The method developed for this purpose uses liquid chromatography-MS (LC-MS) methodology for the determination of free cortisol and its 15 endogenous metabolites, including 20beta-Dihydrocortisone .

Evaluation of Adrenal Gland Dysfunction

The levels of 20beta-Dihydrocortisone in urine can be used as markers for the diagnosis of syndromes related to the dysfunction of the adrenal gland . This includes conditions such as Cushing’s syndrome, apparent mineralocorticoid excess syndrome (AME), and cortisone reductase deficiency .

Evaluation of Stress or Depression

The ratio of urinary free cortisone (UFE) to urinary free cortisol (UFF), which includes 20beta-Dihydrocortisone, has been used to evaluate stress or depression . This is because cortisol levels in the body can increase in response to stress or depression.

Identification of Enzymatic Disorders

The levels of 20beta-Dihydrocortisone in urine can also be used to evaluate certain enzymatic disorders . This is because the production of 20beta-Dihydrocortisone involves various enzymes, and any abnormalities in these enzymes can affect its levels.

Interference in LC-MS Determination

20beta-Dihydrocortisone can interfere in the LC-MS determination of cortisol . This is because 20beta-Dihydrocortisone is an isomer of cortisol and can co-elute with it during chromatographic separation .

Research on Cortisol Metabolism

20beta-Dihydrocortisone is one of the metabolites of cortisol, and its levels can provide insights into cortisol metabolism . This can be useful in research on conditions that affect cortisol metabolism, such as Cushing’s syndrome and Addison’s disease .

Mechanism of Action

Target of Action

20beta-Dihydrocortisone, also known as Reichstein’s substance U, is a metabolite of cortisol . Its primary target is the glucocorticoid receptor . This receptor mediates many of the body’s responses to glucocorticoids, which are steroids that reduce inflammation and immune response .

Mode of Action

20beta-Dihydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The biochemical pathways affected by 20beta-Dihydrocortisone are those regulated by glucocorticoids. These include pathways involved in immune response, inflammation, carbohydrate metabolism, protein catabolism, and others .

Pharmacokinetics

Studies on hydrocortisone, a related compound, show that it has high bioavailability and is well-absorbed after oral administration . Hydrocortisone’s clearance and volume of distribution show large inter-individual variation, leading to a wide range of exposure levels . It’s reasonable to expect that 20beta-Dihydrocortisone may have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The result of 20beta-Dihydrocortisone’s action is a decrease in inflammation and immune response . This is due to its effects on gene expression, which lead to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Action Environment

The action of 20beta-Dihydrocortisone, like other glucocorticoids, can be influenced by various environmental factors. These may include the presence of other hormones, the state of the immune system, and individual genetic factors .

Safety and Hazards

properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIDABJJGYNJTK-GNIMZFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538489 | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

CAS RN |

116-59-6 | |

| Record name | 20beta-Hydroxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 20β-Dihydrocortisone fit into the broader picture of cortisol metabolism, particularly in individuals with cirrhosis?

A1: Research indicates that 20β-Dihydrocortisone, alongside its 20α epimer (cortolone), represents a significant product of cortisol metabolism in the liver. Studies using radiolabeled cortisol ((14)C-cortisol) in patients with cirrhosis revealed a distinct metabolic shift. These patients exhibited reduced conversion of cortisone to tetrahydrocortisone and a concurrent increase in the production of 20-ketone reduced metabolites, including Reichstein's Substances U and epi-U, which are further metabolized into cortolones []. This altered metabolic pattern is attributed to decreased A-ring reduction of cortisone and a compensatory increase in 20-ketone reduction [].

Q2: Can the altered cortisol metabolism observed in cirrhosis be replicated in individuals with normal liver function?

A2: Yes, administration of norethandrolone (17-ethyl-19-nortestosterone) to individuals with normal liver function successfully mimicked the abnormal cortisol metabolism seen in cirrhosis []. This suggests that factors inducing cholestasis, a common feature in cirrhosis, might contribute to the distinctive cortisol metabolite profile observed in this disease [].

Q3: Does 20β-Dihydrocortisone serve as a direct indicator of cortisol administration in horses?

A3: While not a direct indicator itself, 20β-Dihydrocortisone plays a role in detecting cortisol administration in horses. Research suggests that monitoring the urinary concentration of 20β-dihydrocortisol, a metabolite of cortisol and a precursor to 20β-Dihydrocortisone, provides a more sensitive method for detecting cortisol administration compared to solely measuring cortisol levels. This increased sensitivity is due to the extended time frame during which elevated 20β-dihydrocortisol levels can be detected in urine [].

Q4: How does glycyrrhetinic acid impact the balance between cortisol and cortisone, and how does this relate to 20β-Dihydrocortisone?

A4: Glycyrrhetinic acid, a component of licorice, inhibits the enzyme 11β-hydroxysteroid dehydrogenase, responsible for converting cortisol to cortisone []. This inhibition disrupts the balance between these two hormones, leading to an accumulation of cortisol and consequently, its metabolites like 20β-Dihydrocortisone. Measuring the ratio of cortisol to cortisone, as well as the ratio of their respective 20-dihydro metabolites, offers a non-invasive method for assessing 11β-hydroxysteroid dehydrogenase activity in vivo [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)